molecular formula C8H5F2N3O B11730053 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11730053
M. Wt: 197.14 g/mol
InChI Key: FVNBTKJGSVTSHX-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the difluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-difluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring with the difluorophenyl group makes it particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C8H5F2N3O

Molecular Weight

197.14 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H5F2N3O/c9-5-3-1-2-4(6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)

InChI Key

FVNBTKJGSVTSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NOC(=N2)N

Origin of Product

United States

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